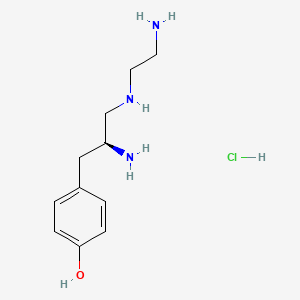
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a phenolic moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenolic compound with an appropriate aminoalkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amino groups can yield primary or secondary amines.
Applications De Recherche Scientifique
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenolic group can participate in redox reactions, modulating the oxidative state of cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another compound with similar amino and phenolic functionalities.
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: A silane compound with comparable amino groups.
Uniqueness
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is unique due to its specific arrangement of amino and phenolic groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20ClN3O |
|---|---|
Poids moléculaire |
245.75 g/mol |
Nom IUPAC |
4-[(2S)-2-amino-3-(2-aminoethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H19N3O.ClH/c12-5-6-14-8-10(13)7-9-1-3-11(15)4-2-9;/h1-4,10,14-15H,5-8,12-13H2;1H/t10-;/m0./s1 |
Clé InChI |
TWVPKOVSGGKPDJ-PPHPATTJSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](CNCCN)N)O.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(CNCCN)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)


![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
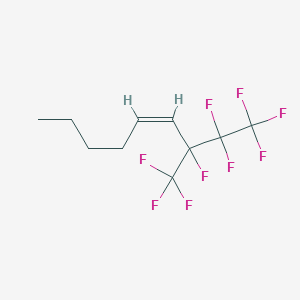
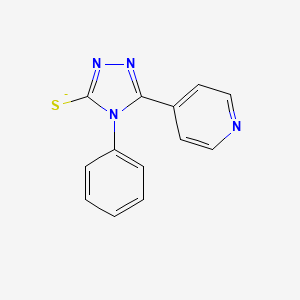
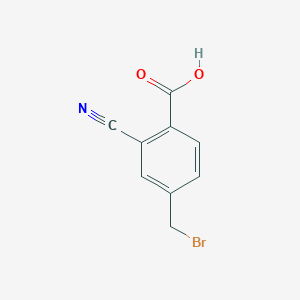

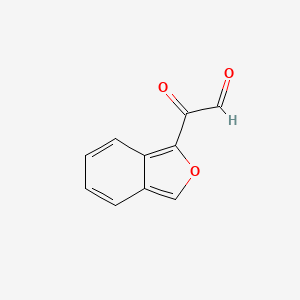
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)
